molecular formula C23H16N2O5S B5143779 5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid

5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid

Cat. No. B5143779
M. Wt: 432.4 g/mol
InChI Key: AAJKSYAGLRUZJI-JMIUGGIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C23H16N2O5S and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid is 432.07799279 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

  • Research has demonstrated methods for oxidizing methyl groups in benzimidazoles, a chemical structure related to the compound . This oxidation can lead to the formation of salts of carboxylic acids, which are relevant in various chemical synthesis processes (El’chaninov, Simonov, & Simkin, 1982).
  • Another study focused on synthesizing derivatives of benzimidazole and benzothiazole, exploring reactions that lead to the formation of complex molecular structures similar to the compound . These reactions are important for creating new chemical entities with potential applications in various fields (Denisenko et al., 2011).

Potential Pharmaceutical Applications

  • A study on the synthesis of certain naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones revealed their potential as anti-HIV agents, indicating that similar compounds might have pharmaceutical applications (Liu, Shih, & Lee, 1993).
  • The creation of unsymmetrical squaraine dyes with absorption in the red/NIR wavelength region, using similar chemical structures, suggests potential applications in medical imaging or therapeutic interventions (Kim et al., 2010).

Tautomerism and Molecular Behavior

  • Research into the tautomerism of benzimidazoles with furyl and thienyl substituents has been conducted. Understandingthe tautomerism in these compounds is crucial for predicting their behavior in different environments, which is essential for their application in scientific research and potentially in pharmaceutical development (Lee, Jeoung, & Lee, 1996).

Molecular Interactions and Crystal Structure

  • Studies have been conducted on various thiazolo[3,2-a]pyrimidine derivatives, focusing on their crystal structures and intermolecular interactions. These studies provide insights into the structural and functional properties of related compounds, which can be critical for drug design and material science applications (Nagarajaiah & Begum, 2015).

Photochemistry and Photodegradation

  • The photodegradation of benzimidazole derivatives, such as 2-(2-Furyl)-benzimidazole, has been studied. Understanding the photodegradation process is significant for applications where these compounds might be exposed to light, impacting their stability and effectiveness in various scientific applications (Melo et al., 1992).

Conformational Features and Supramolecular Aggregation

  • Research into the structural modifications and conformational features of thiazolo[3, 2-a]pyrimidines has been conducted. These insights are vital for understanding how molecular changes affect the physical and chemical properties of related compounds, which can be crucial in the development of new materials and pharmaceuticals (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

5-[5-[(Z)-(6,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5S/c1-11-7-16-17(8-12(11)2)25-21(27)20(31-23(25)24-16)10-14-4-6-19(30-14)13-3-5-18(26)15(9-13)22(28)29/h3-10,26H,1-2H3,(H,28,29)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJKSYAGLRUZJI-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)O)C(=O)O)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=C(C=C5)O)C(=O)O)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid
Reactant of Route 2
5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid
Reactant of Route 3
5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid
Reactant of Route 4
5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid
Reactant of Route 5
5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid

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